molecular formula C20H19N3O3 B11010930 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione

5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B11010930
M. Wt: 349.4 g/mol
InChI Key: LEUKGCDVHKWGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The compound’s structure includes a phenyl group and an imidazolidine ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired imidazolidine-2,4-dione derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit certain enzymes involved in pathogen metabolism or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Similar compounds to 5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE include other tetrahydroisoquinoline derivatives and imidazolidine-2,4-diones. These compounds share structural similarities but may differ in their biological activities and applications. Some examples include:

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C20H19N3O3/c24-18(22-11-10-14-6-4-5-7-15(14)13-22)12-17-19(25)23(20(26)21-17)16-8-2-1-3-9-16/h1-9,17H,10-13H2,(H,21,26)

InChI Key

LEUKGCDVHKWGLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.